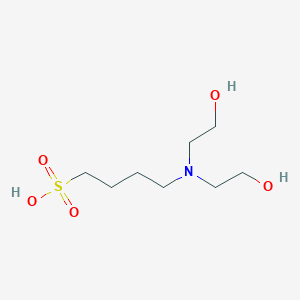![molecular formula C14H18ClNO2 B7518240 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid (CPP) is a chemical compound that belongs to the class of piperidine derivatives. CPP is widely used in scientific research as a tool to study the functions of the central nervous system. CPP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of this receptor in the brain.
Wirkmechanismus
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is a potent NMDA receptor antagonist, which means it blocks the activity of this receptor in the brain. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the activity of the NMDA receptor, 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid can prevent the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP). LTP is a process that underlies learning and memory. By blocking LTP, 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid can impair learning and memory.
Biochemical and Physiological Effects:
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has a number of biochemical and physiological effects. It can impair learning and memory, cause sedation, and induce seizures. It can also cause neurotoxicity and cell death in the brain. In addition, 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid can alter the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine. These effects are dose-dependent and vary depending on the experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of NMDA receptors in the brain. It is also relatively easy to synthesize and purify. However, 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has some limitations as well. It can be toxic to cells and animals, which means it must be used with caution. It is also not very soluble in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in scientific research. One direction is to use 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid to study the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to use 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid to investigate the effects of drugs and other compounds on the central nervous system. Finally, 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid can be used to study the mechanisms of synaptic plasticity, learning, and memory, and to develop new treatments for cognitive disorders.
Synthesemethoden
The synthesis of 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid involves the reaction between 4-chlorobenzyl cyanide and 1-piperidinylpropanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then heated to reflux for several hours, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is widely used in scientific research to study the functions of the central nervous system. It is particularly useful in studying the role of NMDA receptors in synaptic plasticity, learning, and memory. 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is also used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In addition, 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is used as a tool to investigate the effects of drugs and other compounds on the central nervous system.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-3-1-11(2-4-13)12-5-8-16(9-6-12)10-7-14(17)18/h1-4,12H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXIRJSPAZGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)



![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)

![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)